
1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine
説明
1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine (DPSP) is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the serotonin receptor subtype 5-HT1B. DPSP has been used to investigate the role of 5-HT1B receptors in various physiological and pathological processes.
科学的研究の応用
Synthesis Processes
- The synthesis of 1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine and similar compounds has been explored in several studies. For instance, Guillaume et al. (2003) detailed a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine (Guillaume et al., 2003).
Pharmacological Applications
- Piperazine derivatives have been investigated for their potential as skeletal muscle sodium channel blockers and antimyotonic agents, as described by Catalano et al. (2008). Their study synthesized and evaluated derivatives for voltage-gated skeletal muscle sodium channel blocking (Catalano et al., 2008).
Metabolic Pathways
- The oxidative metabolism of compounds similar to 1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine has been studied. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, revealing insights into its oxidative pathways (Hvenegaard et al., 2012).
Chemical Characterization and Applications
- The chemical characterization of related compounds has been a subject of several studies. Arbi et al. (2017) reported the synthesis and characterization of organic cation hydrogensulfates, which included compounds like 1-(2,5-dimethylphenyl)piperazine (Arbi et al., 2017).
Biological Screening and Fingerprint Applications
- Piperazine derivatives have been screened for their biological activities. Khan et al. (2019) synthesized a series of derivatives and evaluated them for antibacterial, antifungal, anthelmintic activities, and even for latent fingerprint analysis (Khan et al., 2019).
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBRWZIGDANJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332684 | |
| Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
CAS RN |
692762-00-8 | |
| Record name | 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)
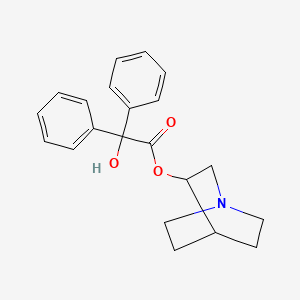
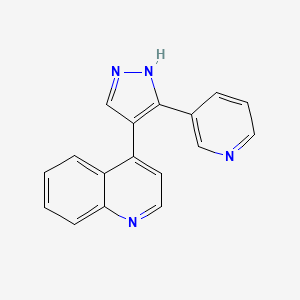
![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)
![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)
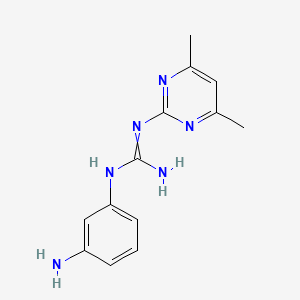
![4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663161.png)
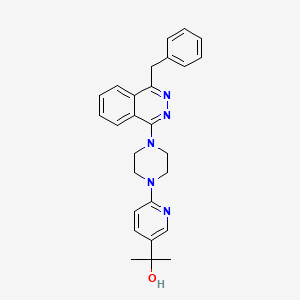
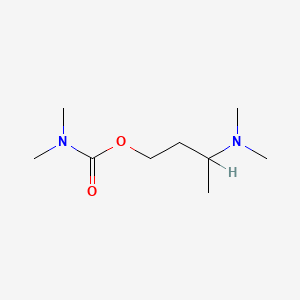
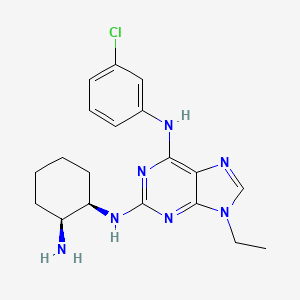
![4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid](/img/structure/B1663166.png)
![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
